N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide involves several steps:
Formation of the Phenyl Intermediate: The reaction of phenylacetic acid with an appropriate halogenated acetic acid derivative under basic conditions to form the phenylacetic acid intermediate.
Oxadiazole Ring Formation: The condensation of the phenylacetic acid intermediate with hydrazine derivatives to form the oxadiazole ring.
Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods may involve optimization of these steps to increase yield and purity. This includes the use of catalysts and specific reaction conditions to enhance efficiency.
Types of Reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl)acetamide
- N-((3R,11R,E)-5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide
Comparison: N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide is unique due to its specific structural features, such as the presence of both an oxadiazole ring and an acetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)19-15-10-6-3-7-11-17(22)20-16(12-24-18(15)23)14-8-4-2-5-9-14/h2-6,8-9,15-16H,7,10-12H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
AINZSMIJPNBGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC=CCCC(=O)NC(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.